molecular formula C14H21N3O B7560718 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine

1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine

Cat. No. B7560718
M. Wt: 247.34 g/mol
InChI Key: USTALOWPQACMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine, commonly known as CPP-115, is a novel drug that has gained significant attention in the field of neuroscience research. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity, and its dysfunction has been implicated in a range of neurological disorders.

Mechanism of Action

CPP-115 works by inhibiting the breakdown of 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine in the brain, leading to an increase in 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine levels. 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine acts by binding to specific receptors in the brain, which leads to a reduction in neuronal activity. By increasing 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine levels, CPP-115 enhances the inhibitory effects of 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine, leading to a reduction in neuronal activity and a decrease in seizure activity, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine levels in the brain, leading to a reduction in neuronal activity. This reduction in neuronal activity can have a range of effects on the body, including a reduction in seizure activity, anxiety, and drug-seeking behavior. In addition, CPP-115 has been shown to be well-tolerated in animal models, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-115 is its selectivity for 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine transaminase, which allows for a more targeted approach to increasing 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine levels in the brain. In addition, CPP-115 has been shown to be well-tolerated in animal models, making it a promising candidate for further development. However, one limitation of CPP-115 is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective inhibitors of 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine transaminase, which may lead to even greater increases in 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine levels in the brain. In addition, further research is needed to determine the optimal dosing and administration of CPP-115 in humans, as well as its potential for use in the treatment of neurological disorders such as epilepsy, anxiety, and addiction. Finally, there is a need for further research on the long-term effects of CPP-115 on the brain and body, particularly in the context of chronic use.

Synthesis Methods

CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-aminopyrrolidine with 2-methoxypyridine-3-carboxaldehyde to form the corresponding imine intermediate, which is then reduced with sodium borohydride to yield the desired product.

Scientific Research Applications

CPP-115 has been extensively studied in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In animal models of epilepsy, CPP-115 has been shown to increase 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine levels in the brain, leading to a reduction in seizure activity. In addition, CPP-115 has been shown to reduce anxiety-like behavior in animal models of anxiety and to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-18-14-11(3-2-7-15-14)9-16-12-6-8-17(10-12)13-4-5-13/h2-3,7,12-13,16H,4-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTALOWPQACMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNC2CCN(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine

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